molecular formula C9H13BO3 B6304603 2,5-Dimethyl-4-hydroxymethylphenylboronic acid CAS No. 2121513-81-1

2,5-Dimethyl-4-hydroxymethylphenylboronic acid

Cat. No.: B6304603
CAS No.: 2121513-81-1
M. Wt: 180.01 g/mol
InChI Key: JWBMWQHUNHJUMH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-hydroxymethylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions and a hydroxymethyl group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-hydroxymethylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-hydroxymethylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde under appropriate conditions.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Carboxylic acids or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-4-hydroxymethylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-hydroxymethylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

2,5-Dimethyl-4-hydroxymethylphenylboronic acid can be compared with other similar compounds such as:

    Phenylboronic Acid: Lacks the methyl and hydroxymethyl substitutions, making it less sterically hindered and less reactive in certain reactions.

    2,4,6-Trimethylphenylboronic Acid: Has three methyl groups, which can increase steric hindrance and affect reactivity.

    4-Hydroxymethylphenylboronic Acid: Lacks the additional methyl groups, which can influence its solubility and reactivity.

The unique combination of methyl and hydroxymethyl groups in this compound provides distinct steric and electronic properties, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

[4-(hydroxymethyl)-2,5-dimethylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4,11-13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMWQHUNHJUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)CO)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204711
Record name Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-81-1
Record name Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(hydroxymethyl)-2,5-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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